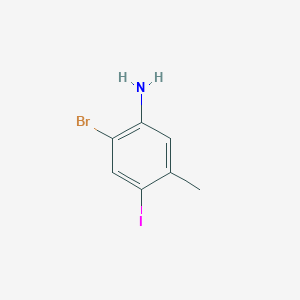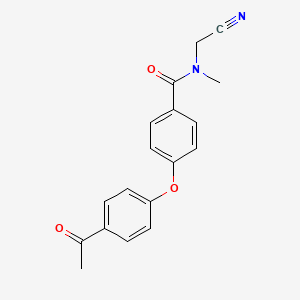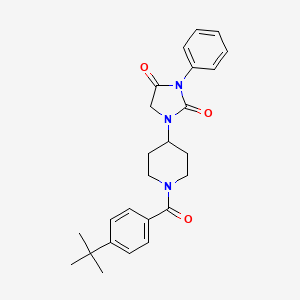
N-((4-(ジメチルアミノ)-6-モルフォリノ-1,3,5-トリアジン-2-イル)メチル)-3-メチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide is a chemically synthesized compound with unique properties and a broad range of applications in various fields. Its structure includes a 1,3,5-triazine ring substituted with dimethylamino and morpholino groups, making it a versatile compound with significant research interest.
科学的研究の応用
This compound finds applications in several scientific domains due to its unique chemical structure:
Chemistry
: It is used as a building block for synthesizing other complex molecules and as a ligand in coordination chemistry.
Biology
Medicine
: Research is being conducted into its potential use as a pharmaceutical intermediate and its efficacy in drug delivery systems.
Industry
: It is used in the development of materials with specific properties, such as dyes and polymers.
準備方法
This compound can be synthesized through a multi-step process, typically starting with the formation of the 1,3,5-triazine core.
Synthetic Routes and Reaction Conditions
: The initial step involves the formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the dimethylamino and morpholino groups via nucleophilic substitution reactions. Specific reaction conditions, such as the use of a base like sodium hydride, and solvents like dimethylformamide, are crucial for the successful introduction of these groups.
Industrial Production Methods
: Industrially, the synthesis is scaled up by optimizing the reaction conditions, including temperature, pressure, and concentration of reactants. High-throughput techniques and automation play a significant role in the large-scale production of this compound, ensuring consistency and purity.
化学反応の分析
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions:
Types of Reactions
: It can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: For oxidation reactions, oxidizing agents like hydrogen peroxide can be used. Reduction reactions might involve reagents such as lithium aluminum hydride. Substitution reactions often occur in the presence of catalysts like palladium or bases like potassium carbonate.
Major Products Formed
: The major products depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, reduction leads to amines or other reduced derivatives, and substitution can produce various functionalized derivatives.
作用機序
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets and Pathways
: In biological systems, it can interact with specific enzymes or receptors, influencing biochemical pathways. Its sulfonamide group is particularly known for its ability to inhibit certain enzymes by mimicking substrate molecules.
類似化合物との比較
Comparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide to other similar compounds highlights its uniqueness:
Similar Compounds
: Other triazine-based compounds include cyanuric chloride and melamine.
Uniqueness
: What sets this compound apart is the combination of its dimethylamino, morpholino, and benzenesulfonamide groups. This unique structure provides it with distinctive chemical reactivity and a broad range of applications.
This detailed exploration should give you a comprehensive understanding of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide. Where does this take your curiosity?
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-13-5-4-6-14(11-13)27(24,25)18-12-15-19-16(22(2)3)21-17(20-15)23-7-9-26-10-8-23/h4-6,11,18H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSDDJUISVMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2481373.png)


![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)




![2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B2481383.png)
![3-Cyclopropyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2481385.png)


![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)
